molecular formula C11H16N2O4S B2985305 2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid CAS No. 652981-44-7

2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid

Cat. No. B2985305
M. Wt: 272.32
InChI Key: BCAZJICOTZELBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid” is a chemical compound. It is one of the key precursors for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyloxycarbonyl-protected amino acid ionic liquids have been prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the compound “(Boc-aminooxy)acetic acid” has a molecular structure represented by the formula C7H13NO5 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound “2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid” has a molecular weight of 260.29 .

Scientific Research Applications

Synthesis and Transformation

  • The compound has been utilized in the synthesis of various thiazolyl and benzothiazolyl derivatives, showcasing its utility in organic synthesis. For instance, it forms 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester under specific conditions, demonstrating its versatility in forming complex molecules (Wang Yu-huan, 2009).

Chemical Modification and Polymerization

  • The compound is a precursor for further chemical modifications, as seen in the synthesis of various amino acids and peptide derivatives. For example, its derivatives have been synthesized and transformed into fused pyridones, pyrimidones, and pyranones, indicating its importance in the field of peptide chemistry (Janez Baš et al., 2001).

Use in Catalysis

  • It has been applied in catalytic processes, such as in the N-tert-butoxycarbonylation of amines. This demonstrates its role in improving the efficiency and environmental friendliness of chemical reactions (A. Heydari et al., 2007).

Role in Biodegradation Studies

  • In environmental science, this compound has been studied in the context of biodegradation. Its degradation by specific microorganisms like Pseudomonas desmolyticum NCIM 2112 has been investigated, highlighting its relevance in understanding environmental impacts of chemical compounds (J. Ghosh, K. Rokade, 2011).

Applications in Material Science

  • It is also significant in the development of new materials, such as in the synthesis of amino acid-based polyacetylenes. This shows its application in the creation of novel polymers with specific properties (Guangzheng Gao et al., 2003).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, the compound “2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid” has hazard statements H302-H315-H319-H335 .

Future Directions

The future directions in the study of similar compounds involve expanding the applicability of AAILs. This can be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

properties

IUPAC Name

2-[5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-6-7(5-8(14)15)12-9(18-6)13-10(16)17-11(2,3)4/h5H2,1-4H3,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAZJICOTZELBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid

Citations

For This Compound
1
Citations
L Zhai, L He, Y Liu, KK Myo, Z Iqbal, J Sun… - Medicinal …, 2022 - ingentaconnect.com
Background: Mononcyclic β-lactams are regarded as the most resistant class of β-lactams against a series of β-lactamases, although they possess limited antibacterial activity. …
Number of citations: 3 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.